No Direct Head-to-Head Quantitative Comparator Data Available in the Public Domain
A systematic literature search across PubMed, Google Scholar, PubChem, and patent databases (excluding prohibited vendor sites) was conducted for quantitative biological activity data on 3,4-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide (CAS 946209-64-9) and its closest structural analogs. No study was identified that reports IC50, Ki, EC50, MES seizure protection, Nav1.7 inhibition, antiproliferative activity, or any other quantitative endpoint for this compound alongside a named comparator. The compound's PubChem record confirms its chemical identity but contains no bioassay data [1]. Published literature on the N-isoxazolylbenzamide class includes SAR studies showing that fluorine position on the benzamide ring critically influences activity [2][3], but these studies do not include the target compound. Consequently, evidence satisfying the required criteria (clear comparator, quantitative data for both target and comparator, defined assay conditions) is absent.
| Evidence Dimension | Availability of quantitative head-to-head comparator data |
|---|---|
| Target Compound Data | No quantitative biological activity data found in public domain |
| Comparator Or Baseline | Closest analogs (e.g., 2,6-difluoro-N-((5-phenylisoxazol-3-yl)methyl)benzamide, N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4-difluorobenzamide) also lack direct comparative data against the target compound |
| Quantified Difference | N/A – data unavailable |
| Conditions | Comprehensive literature search (as of 2026-05) |
Why This Matters
Without quantitative comparator data, scientifically justified procurement selection between this compound and its analogs is impossible; any procurement decision must acknowledge this evidence void.
- [1] PubChem. 3,4-difluoro-N-((5-phenylisoxazol-3-yl)methyl)benzamide. Compound Summary, CID 16866502. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/946209-64-9 View Source
- [2] Lepage, F.; Tombret, F.; Cuvier, G.; Marivain, A.; Gillardin, J.M. New N-aryl isoxazolecarboxamides and N-isoxazolylbenzamides as anticonvulsant agents. European Journal of Medicinal Chemistry, 1992, 27, 581–593. DOI: 10.1016/0223-5234(92)90137-P View Source
- [3] Shao, P.P. et al. Discovery of isoxazole voltage gated sodium channel blockers for treatment of chronic pain. Bioorganic & Medicinal Chemistry Letters, 2009, 19, 5334–5338. DOI: 10.1016/j.bmcl.2009.07.097 View Source
